Lithium morpholinoborohydride 1M solut

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

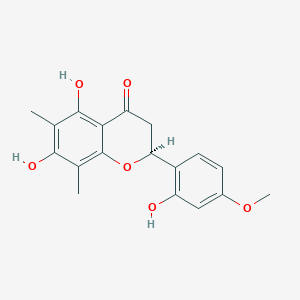

The synthesis of lithium morpholinoborohydride-related compounds involves complex equilibria and the formation of intermediates. For instance, the reaction of lithium morpholide with N,N-dibutylformamide and 1-formylpiperidine leads to the formation of mixed diamino lithium alkoxides. These intermediates then collapse to form the lithium morpholide carbamoyl anion, which further reacts with morpholine to yield lithium dimorpholinemethoxide, as detected by 13C NMR .

Molecular Structure Analysis

The molecular structure of lithium morpholinoborohydride derivatives can be complex. For example, the addition of lithium derivatives of substituted 4-alkyl-3-morpholinones to carbonyl compounds results in racemic 2-(1-hydroxyalkyl)-4-alkyl-3-morpholinones. The stereochemical course of these reactions has been analyzed using 1H-NMR spectroscopy, which helps in understanding the isomer ratios and configurations of the resulting compounds .

Chemical Reactions Analysis

Chemical reactions involving lithium morpholinoborohydride derivatives are diverse. The addition reactions to carbonyl compounds, as mentioned, lead to various racemic morpholinone derivatives. These reactions are important for the synthesis of complex organic molecules and have implications in the field of organic chemistry .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of lithium morpholinoborohydride, they do provide information on related compounds. For instance, the trimetallic borohydride Li3MZn5(BH4)15, which includes lithium, has been synthesized and characterized. Its crystal structure has been analyzed using synchrotron radiation powder X-ray and neutron diffraction, as well as DFT calculations. This compound exhibits a hexagonal structure and contains channels built from face-sharing (BH4)6 octahedra, which could be potentially interesting as solid-state electrolytes. However, its application in hydrogen storage is limited due to its decomposition into known metal borohydrides .

Applications De Recherche Scientifique

1. Fluorescent Chemosensor for Lithium Ion Sensing

A novel lithium fluoroionophore has been developed as an optical sensor for the determination of lithium ions. This sensor is highly selective for Li+ and shows a binding-induced blue shift in fluorescence spectra, making it useful for quantitative measurements of lithium in clinical samples (Citterio et al., 2007).

2. Solubility Enhancement in Absorption Refrigeration Systems

Research has been conducted on using ionic liquids or zwitterionic compounds as anti-crystallization additives for lithium bromide and water systems, commonly used in absorption refrigeration technology. The presence of these additives significantly enhances the solubility of lithium bromide in water (Królikowska et al., 2018).

3. Role in Aggregation Studies and Carbonylation Reactions

Lithium morpholinoborohydride has been studied for its role in the aggregation of lithium dialkylamides in THF solution, particularly its ability to form mixed aggregates with morpholine. This research is significant for understanding carbonylation reactions (Nudelman et al., 1993).

4. Synthesis of Medicinally Interesting Polyfluoro Ketones

The compound has been used in the synthesis of polyfluoro ketones, which are potentially useful as inhibitors for various lipolytic enzymes. This synthesis involves the addition of lithium reagents to acyl derivatives, highlighting its utility in medicinal chemistry (Kokotos et al., 2008).

5. Characterization of Acyllithium Compounds

Studies have explored the reaction of lithium morpholide with various compounds, leading to the formation of mixed diamino lithium alkoxides. This research contributes to a deeper understanding of the chemistry of acyllithium compounds (Nudelman et al., 1998).

Safety And Hazards

In contact with water, Lithium morpholinoborohydride 1M solution releases flammable gas . It also causes severe skin burns and eye damage . Therefore, it is advised to handle and store contents under inert gas and protect from moisture . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propriétés

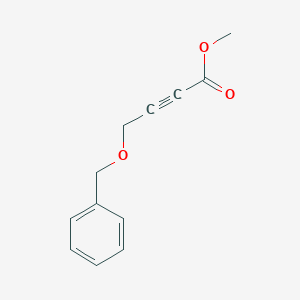

InChI |

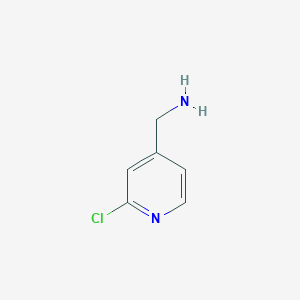

InChI=1S/C4H8BNO.Li/c5-6-1-3-7-4-2-6;/h1-4H2;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOVKWOHYLLGOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

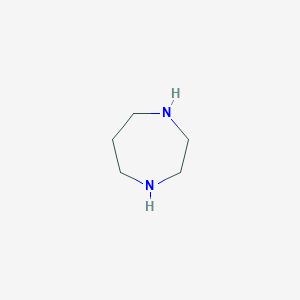

Canonical SMILES |

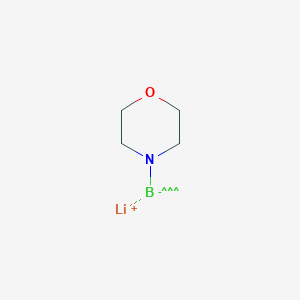

[Li+].[B-]N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BLiNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635561 |

Source

|

| Record name | Lithium hydrido(morpholin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium morpholinoborohydride 1M solut | |

CAS RN |

144240-18-6 |

Source

|

| Record name | Lithium hydrido(morpholin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium morpholinoborohydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.